(Z)-methyl 2-(1-(3-((3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
Description
(Z)-methyl 2-(1-(3-((3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex heterocyclic compound featuring a pyrido[1,2-a]pyrimidinone core fused with thiazolidinone and piperazine moieties. Its stereochemistry (Z-configuration) and functional groups, such as the 3-methoxypropyl side chain and methyl ester, contribute to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
methyl 2-[1-[3-[(Z)-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O6S2/c1-33-11-5-9-28-22(32)16(36-23(28)35)12-14-19(25-17-6-3-4-8-27(17)21(14)31)26-10-7-24-20(30)15(26)13-18(29)34-2/h3-4,6,8,12,15H,5,7,9-11,13H2,1-2H3,(H,24,30)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXRNPJRSOQCFG-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCNC(=O)C4CC(=O)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-methyl 2-(1-(3-((3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multistep reactions that incorporate various heterocycles and functional groups. The key steps often include:
- Formation of Thiazolidinone Moiety : The thiazolidinone ring is synthesized using appropriate thioketones and aldehydes.
- Pyrimidine and Piperazine Derivatives : These are synthesized through cyclization reactions involving substituted pyrimidines and piperazines.
- Final Coupling Reaction : The final product is obtained by coupling the synthesized intermediates, typically through nucleophilic substitution or condensation reactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the thiazolidinone moiety exhibit significant antimicrobial properties. For instance:
- Compounds derived from 4-oxo-2-thioxothiazolidin showed antibacterial activity against various Gram-positive and Gram-negative bacteria, surpassing the efficacy of standard antibiotics like ampicillin and streptomycin by 10–50 times .
- Minimum Inhibitory Concentration (MIC) values for the most active compounds ranged from to , indicating potent activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- In vitro studies indicated that certain derivatives exhibited strong antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values in the low micromolar range .
- Mechanistic studies suggest that these compounds may inhibit thymidylate synthase, a crucial enzyme in DNA synthesis, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of these compounds:
| Compound | Structure | MIC (mg/mL) | Activity |
|---|---|---|---|
| Compound 1 | Thiazolidinone derivative | 0.015 | Good against B. cereus |
| Compound 8 | Thiazolidinone with piperazine | 0.004 | Excellent against E. cloacae |
| Compound 11 | Thiazolidinone derivative | 0.011 | Good against E. coli |
The presence of specific substituents on the thiazolidinone moiety significantly influences the antimicrobial and anticancer activities, highlighting the importance of molecular design in drug development .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives against a panel of bacteria. The most potent compound exhibited an MIC of against Enterobacter cloacae, demonstrating its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Properties
In another study focusing on anticancer activity, a derivative was tested on three different cancer cell lines, showing IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin . This suggests that such compounds could offer new avenues for cancer therapy.
Comparison with Similar Compounds
Methodological Considerations for Comparison
- Database Reliance: PubChem’s Compound database provides standardized structures for non-redundant comparisons, while the Substance database includes contributor-specific data .
- Computational Tools : Algorithms like distance functions and fit-to-manageability scores (used in hair compound selection) can be adapted to prioritize compounds with similar bioactivity or structural motifs .
- Analytical Techniques: LC/MS and NMR profiling (as in marine actinomycete studies) are critical for validating structural and functional similarities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-methyl 2-(1-(3-((3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the pyrido[1,2-a]pyrimidin-4-one core via condensation of substituted pyrimidine precursors with α,β-unsaturated ketones under acidic conditions .
- Step 2 : Introduction of the thioxothiazolidinone moiety via nucleophilic substitution or cyclization reactions, as demonstrated in analogous thiazolidinone syntheses .
- Step 3 : Functionalization of the piperazine ring using alkylation or acylation reagents to incorporate the methyl acetate group. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to preserve stereochemistry (Z-configuration) .
Q. How can researchers characterize the stereochemical configuration (Z vs. E) of the compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the olefinic region to distinguish Z/E isomers. Z-isomers typically exhibit smaller coupling constants (~10–12 Hz) due to restricted rotation .
- X-ray Crystallography : Resolve the crystal structure to confirm spatial arrangement, as seen in structurally related pyridothiazolidinones .
- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts for Z and E configurations .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer :
- HPLC-MS : Quantify impurities and degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks) .
- Thermogravimetric Analysis (TGA) : Monitor thermal decomposition profiles to identify stability thresholds .
- Spectrophotometric Assays : Track absorbance changes in UV-Vis spectra (e.g., λmax at 270–320 nm for thioxothiazolidinone derivatives) to detect hydrolytic degradation .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate transition states to identify energetically favorable pathways for key steps (e.g., cyclization of the thioxothiazolidinone ring) .
- COMSOL Multiphysics : Model mass transfer and heat distribution in batch reactors to minimize side reactions (e.g., epimerization) during scale-up .
- AI-Driven Retrosynthesis : Use platforms like IBM RXN for predicting feasible synthetic routes and optimizing reagent choices .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., conflicting IC50 values)?
- Methodological Answer :
- Meta-Analysis : Standardize assay protocols (e.g., cell line selection, incubation time) to reduce variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .
- Dose-Response Curve Refinement : Use Hill slope adjustments to account for non-linear behavior in enzyme inhibition assays .
- Structural-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., methoxypropyl vs. alkyl chains) with bioactivity trends to identify critical pharmacophores .
Q. How do environmental factors (pH, temperature) influence the compound’s stability in biological matrices?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 9–11) buffers at 37°C. Monitor degradation via LC-MS to identify labile sites (e.g., thioxo group oxidation) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions (e.g., activation energy for hydrolysis) .
- Microsomal Stability Assays : Incubate with liver microsomes to assess metabolic susceptibility, particularly at the piperazine and ester moieties .
Q. What theoretical frameworks guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Lipinski’s Rule of Five : Prioritize derivatives with molecular weight <500 Da, LogP <5, and ≤10 H-bond acceptors/donors to improve oral bioavailability .
- Molecular Dynamics Simulations : Predict membrane permeability by simulating interactions with lipid bilayers, focusing on the methoxypropyl group’s role in passive diffusion .
- Free-Wilson Analysis : Deconstruct the molecule into substituent contributions to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties .
Methodological Notes
- Experimental Design : Use factorial design (e.g., 2<sup>k</sup> factorial) to evaluate interactions between variables like solvent polarity, catalyst loading, and reaction time .
- Data Validation : Cross-reference spectral data (e.g., IR, <sup>13</sup>C NMR) with published benchmarks for analogous thiazolidinone-pyrido[1,2-a]pyrimidine hybrids .
- Ethical Compliance : Ensure biological testing adheres to OECD guidelines for in vitro assays (e.g., cytotoxicity limits in MTT assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
